Spiro[3.3]heptane-2,6-dicarboxamide
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Overview
Description
Spiro[33]heptane-2,6-dicarboxamide is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptane-2,6-dicarboxamide typically involves the reaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with amine derivatives. One common method is the condensation reaction between the dicarboxylic acid and an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: Spiro[3.3]heptane-2,6-diamine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Spiro[3.3]heptane-2,6-dicarboxamide is used as a building block for the synthesis of complex molecules and polymers. Its rigid spirocyclic structure imparts unique properties to the resulting materials, such as enhanced thermal stability and mechanical strength .
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. The compound’s structural rigidity and ability to form hydrogen bonds make it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its incorporation into polymer backbones can improve the material’s durability and resistance to degradation .
Mechanism of Action
The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. Additionally, the spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the target’s binding pocket .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: The parent compound from which Spiro[3.3]heptane-2,6-dicarboxamide is derived.
Spiro[3.3]heptane-2,6-diamine: A reduced form of the compound with amine groups instead of amides.
Spiro[3.3]heptane-2,6-dispirofluorene: A derivative used in the production of hole-transporting materials for solar cells.
Uniqueness
This compound is unique due to its combination of spirocyclic rigidity and functional amide groups. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
707-45-9 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
spiro[3.3]heptane-2,6-dicarboxamide |
InChI |
InChI=1S/C9H14N2O2/c10-7(12)5-1-9(2-5)3-6(4-9)8(11)13/h5-6H,1-4H2,(H2,10,12)(H2,11,13) |
InChI Key |
ACKODFNIGGGCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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